Cyclopentobarbital

概要

説明

シクロペンタバルビタールは、1940 年代に発明されたバルビツール酸誘導体です。 鎮静作用と抗けいれん作用で知られており、主に獣医学における麻酔薬として使用されてきました .

準備方法

シクロペンタバルビタールは、さまざまな方法で合成できます。一般的な方法の 1 つは、特定の条件下でバルビツール酸をシクロペンテンとアリル臭化物と反応させることです。この反応には通常、水酸化ナトリウムなどの塩基が必要であり、エタノールなどの有機溶媒中で行われます。 生成物はその後、再結晶によって精製されます .

工業生産方法では、同様の合成経路が採用される場合がありますが、規模が大きく、反応条件が最適化され、収率と純度が最大化されます。 連続フロー合成や自動反応器などの技術は、効率とスケーラビリティを向上させるために使用される場合があります .

化学反応の分析

シクロペンタバルビタールは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、さまざまな酸化生成物が生成されます。

還元: 水素化リチウムアルミニウムなどの試薬を使用して還元反応を実行できます。これにより、還元された誘導体が生成されます。

これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアルカンが生成される場合があります .

科学的研究の応用

シクロペンタバルビタールは、その薬理学的特性について広く研究されてきました。化学では、バルビツール酸の反応性と安定性を研究するためのモデル化合物として使用されています。 生物学と医学では、鎮静作用と抗けいれん作用について調査されており、麻酔薬や抗けいれん薬の開発に役立ちます .

この化合物は、薬物相互作用と代謝の研究にも使用されており、バルビツール酸の作用機序に関する洞察を提供しています。 さらに、シクロペンタバルビタールは、特に獣医学麻酔薬の製剤において、製薬業界で応用されています .

作用機序

シクロペンタバルビタールは、中枢神経系の抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の活性を高めることで作用します。 GABA 受容体に結合し、神経細胞への塩化物イオンの流入を増やし、過分極と神経細胞の興奮性の低下につながります .

シクロペンタバルビタールの分子標的は、GABA-A 受容体であり、ここでは正の協調的モジュレーターとして機能します。 この相互作用は、GABA の抑制効果を高め、鎮静作用と抗けいれん作用をもたらします .

6. 類似の化合物との比較

シクロペンタバルビタールは、フェノバルビタールやペンタバルビタールなどの他のバルビツール酸と類似しています。 フェノバルビタールに比べて、作用時間が長く、発症が遅いのが特徴です . これにより、長時間鎮静が必要な状況で特に役立ちます。

類似の化合物には次のようなものがあります。

フェノバルビタール: 抗けいれん作用で知られており、作用時間が短いです。

ペンタバルビタール: 短時間作用型の麻酔薬として使用され、発症が速いです。

セコバルビタール: 鎮静作用と催眠作用を持つ別のバルビツール酸.

シクロペンタバルビタールの独自の特性は、研究と臨床の両方で貴重な化合物となっています。

類似化合物との比較

Cyclopentobarbital is similar to other barbiturates such as phenobarbital and pentobarbital. it is unique in its longer duration of action and slower onset compared to phenobarbital . This makes it particularly useful in situations where prolonged sedation is required.

Similar compounds include:

Phenobarbital: Known for its anticonvulsant properties and shorter duration of action.

Pentobarbital: Used as a short-acting anesthetic with rapid onset.

Secobarbital: Another barbiturate with sedative and hypnotic effects.

This compound’s unique properties make it a valuable compound in both research and clinical settings.

特性

IUPAC Name |

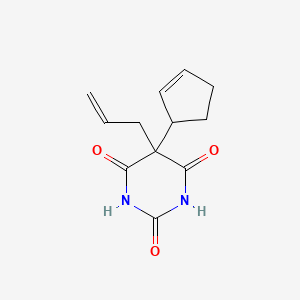

5-cyclopent-2-en-1-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVJAYNMQDTIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C(=O)NC(=O)NC1=O)C2CCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871549 | |

| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-68-6 | |

| Record name | Cyclopentobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2230XWG55Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Cyclopentobarbital?

A: this compound is a barbituric acid derivative. While the provided abstracts don't explicitly state the molecular formula and weight, they highlight key structural features. Notably, the molecule contains a cyclopentenyl ring that can be disordered over two positions, as revealed by single crystal X-ray structure determination []. Additionally, it possesses two NH groups capable of forming hydrogen bonds with other molecules [].

Q2: Are there any specific analytical techniques used to study this compound?

A2: Several analytical techniques are employed to characterize and quantify this compound. These include:

- Gas Chromatography: Coupled with a nitrogen-phosphorus detector, this technique quantifies this compound in biological samples like blood and tissue [].

- Bromometric Titration: This method utilizes bromine for quantitative analysis [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR, including 2D techniques, help elucidate the structure and confirm the identity of this compound and its derivatives [].

- X-ray Powder Diffraction: This technique aids in characterizing the solid-state properties of this compound [].

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule [].

Q3: How does this compound interact with other compounds?

A: this compound can form cocrystals with other molecules, such as codeine []. This interaction is facilitated by hydrogen bonding between the NH groups of this compound and the piperidine and hydroxyl groups of codeine [].

Q4: Are there any known chemical reactions involving this compound?

A: Research highlights the bromination of this compound under different conditions []:

- In glacial acetic acid/HCl: This reaction leads to the formation of two epimeric 5-(2,3-dibromopropyl)-5-(3-bromo-2-hydroxycyclopentyl)-barbituric acids [].

- In methanol: Bromination yields a 7,8-Cyclopenta-9,10-dioxa-2,4-diaza[4.3.3]propellane derivative [].

Q5: Are there any potential applications of this compound in asymmetric synthesis?

A: While not directly discussed in the abstracts, the title of one paper suggests that this compound can be enantioselectively synthesized using palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives [, ]. This points towards potential applications in synthesizing chiral compounds with pharmaceutical relevance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid methyl ester](/img/structure/B1221111.png)

![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)

![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)

![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)

![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)

![N~2~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE](/img/structure/B1221130.png)

![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)

![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)